

# Key structural features of 1-Ethenylcyclopropane-1-sulfonamide

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## Compound of Interest

Compound Name: 1-Ethenylcyclopropane-1-sulfonamide

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## An In-depth Technical Guide on the Core Structural Features of 1-Ethenylcyclopropane-1-sulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a detailed overview of the key structural features, physicochemical properties, and potential applications of **1-Ethenylcyclopropane-1-sulfonamide**. The document synthesizes available data to offer insights into its unique chemical architecture, which combines a strained cyclopropane ring, a reactive ethenyl (vinyl) group, and a pharmacologically significant sulfonamide moiety. While experimental data for this specific molecule is limited, this guide presents predicted properties and representative experimental protocols based on closely related analogues. Furthermore, it explores the potential mechanism of action in the context of protease inhibition and outlines a logical framework for its synthesis. The information is intended to support further research and development efforts involving this and similar molecular scaffolds.

## Core Structural Features

**1-Ethenylcyclopropane-1-sulfonamide** is a small organic molecule with the chemical formula  $C_5H_9NO_2S$ .<sup>[1]</sup> Its structure is characterized by the convergence of three key functional groups on a single quaternary carbon, which imparts a unique combination of reactivity and conformational rigidity.

- **Strained Cyclopropane Ring:** The three-membered ring system imposes significant angle strain, leading to increased p-orbital character in the C-C bonds. This feature enhances the reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions under certain conditions and influencing the electronic properties of the substituents.<sup>[1]</sup> In drug design, cyclopropane rings are often used as conformationally constrained bioisosteres of larger groups, which can lead to improved binding affinity and metabolic stability.
- **Ethenyl (Vinyl) Group (-CH=CH<sub>2</sub>):** The presence of a double bond introduces a site of unsaturation, allowing the molecule to participate in a variety of chemical transformations. These include polymerization, cycloaddition reactions, and electrophilic additions.<sup>[1]</sup> The vinyl group's reactivity is a key feature for its potential application in materials science as a monomer or crosslinking agent.
- **Sulfonamide Group (-SO<sub>2</sub>NH<sub>2</sub>):** The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.<sup>[2][3]</sup> It is a strong hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets such as enzyme active sites.<sup>[4]</sup> Specifically, the sulfonamide moiety is a cornerstone in the design of many protease inhibitors.<sup>[3]</sup>

## Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for **1-Ethenylcyclopropane-1-sulfonamide**, the following tables summarize its basic identifiers and predicted physicochemical properties, alongside typical spectroscopic data for its key functional groups.

Table 1: Basic Properties and Identifiers

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub> S
Molecular Weight	147.2 g/mol <a href="#">[1]</a> <a href="#">[5]</a>
IUPAC Name	1-ethenylcyclopropane-1-sulfonamide
CAS Number	2089277-07-4
Appearance	Powder <a href="#">[1]</a>
SMILES	<chem>C=CC1(CC1)S(=O)(=O)N</chem>
InChI Key	DAJXIJZKXMFPBG-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	The sulfonamide group may impart some aqueous solubility.
pKa	~10-11	Estimated based on typical unsubstituted sulfonamides.
LogP	Not available	The combination of a hydrocarbon scaffold and a polar sulfonamide suggests a moderate value.

Table 3: Representative Spectroscopic Data

Spectroscopy	Functional Group	Characteristic Signals
$^1\text{H}$ NMR	Vinyl Group	5.0-6.5 ppm (multiplets)
Cyclopropane $\text{CH}_2$	0.5-1.5 ppm (multiplets)	
Sulfonamide $\text{NH}_2$	Broad singlet, chemical shift is solvent-dependent	
$^{13}\text{C}$ NMR	Vinyl $\text{C}=\text{C}$	110-140 ppm
Cyclopropane C	10-30 ppm	
IR ( $\text{cm}^{-1}$ )	Sulfonamide N-H	~3300-3400 (two bands)
Vinyl C-H	~3080	
Vinyl $\text{C}=\text{C}$	~1640	
Sulfonamide $\text{S}=\text{O}$	~1330 (asymmetric), ~1150 (symmetric)	
Mass Spec ( $m/z$ )	Molecular Ion ( $\text{M}^+$ )	147.04

## Reactivity and Potential Transformations

The unique combination of functional groups in **1-Ethenylcyclopropane-1-sulfonamide** suggests several potential chemical transformations relevant to synthetic and medicinal chemistry.

- Vinylcyclopropane Rearrangement:** Vinylcyclopropanes are known to undergo thermally or photochemically induced rearrangement to form cyclopentenenes. This ring expansion reaction could be a potential pathway for accessing novel carbocyclic structures.
- Reactions of the Vinyl Group:** The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and Michael additions. It can also participate in polymerization and cross-coupling reactions.
- Modification of the Sulfonamide Group:** The sulfonamide nitrogen can be alkylated or acylated to generate a library of derivatives with potentially modulated biological activities and physicochemical properties.

# Representative Experimental Protocol: Synthesis of a Vinylcyclopropyl Sulfonamide Analogue

While a specific, detailed protocol for **1-Ethenylcyclopropane-1-sulfonamide** is not publicly available, the following represents a plausible, multi-step synthesis adapted from general procedures for related compounds. This protocol should be considered a representative example.

## Step 1: Synthesis of N-tert-butyl-1-vinylcyclopropane-1-sulfonamide

- **Reaction Setup:** A dried 500 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with a solution of a suitable vinylcyclopropane precursor bearing a leaving group (e.g., 1-bromovinylcyclopropane, 10 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) and cooled to -78 °C in a dry ice/acetone bath.
- **Grignard Formation:** A solution of ethylmagnesium bromide (12 mmol in THF) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred for 1 hour at this temperature.
- **Sulfonylation:** Sulfuryl chloride (12 mmol) is added dropwise, and the mixture is stirred for an additional 2 hours at -78 °C.
- **Amination:** A solution of tert-butylamine (20 mmol) in THF (20 mL) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- **Work-up and Purification:** The reaction is quenched with saturated aqueous ammonium chloride (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

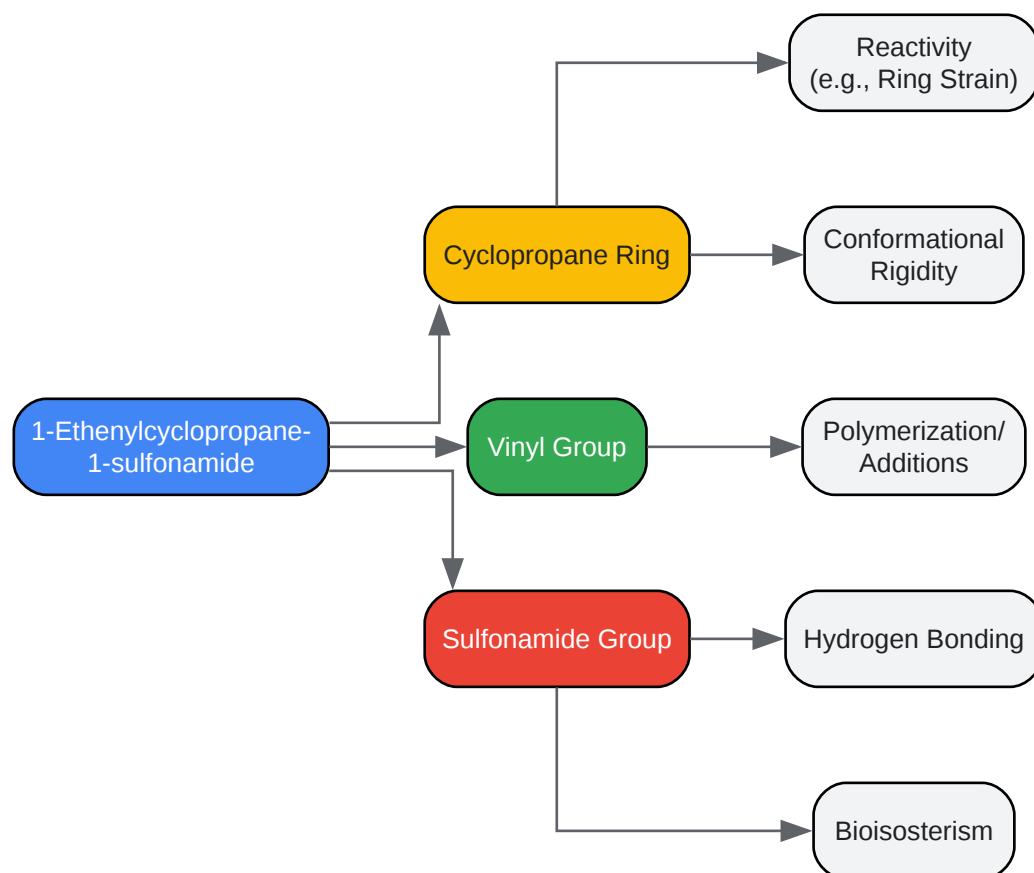
## Step 2: Deprotection of the Sulfonamide

- **Reaction Setup:** The purified N-tert-butyl-1-vinylcyclopropane-1-sulfonamide (5 mmol) is dissolved in formic acid (20 mL) in a round-bottom flask.

- Reaction: The mixture is heated to 60 °C and stirred for 12 hours.
- Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove the formic acid. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated. The final product, **1-Ethenylcyclopropane-1-sulfonamide**, is obtained after recrystallization.

## Visualizations of Pathways and Workflows

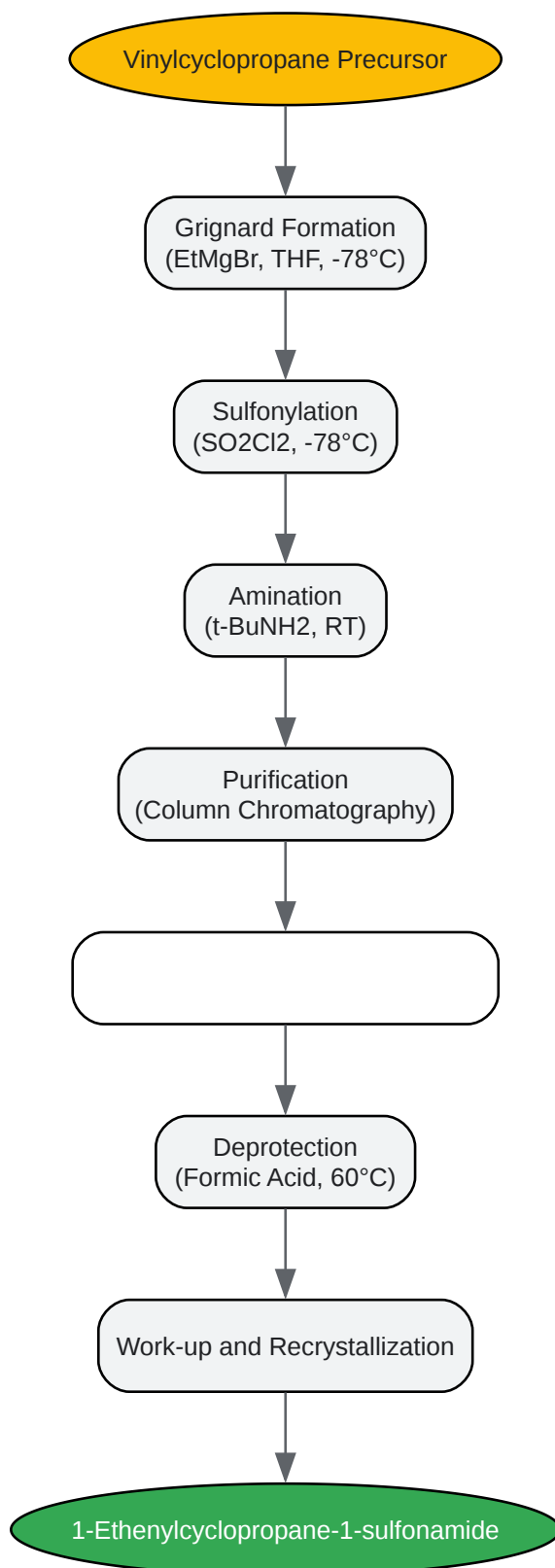
### Logical Relationship of Structural Features



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Caption: Structural features and their contributions.

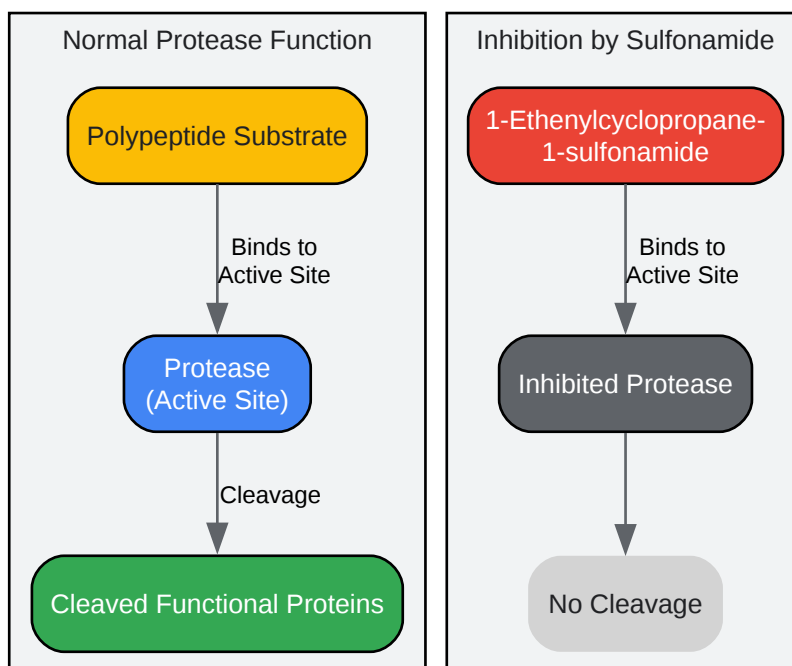
## Representative Synthetic Workflow



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Caption: A representative synthetic workflow.

## Potential Signaling Pathway: Protease Inhibition



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Caption: General mechanism of protease inhibition.

## Conclusion

**1-Ethenylcyclopropane-1-sulfonamide** presents a compelling molecular architecture for further investigation in both medicinal chemistry and materials science. Its constituent functional groups suggest a rich reactivity profile and the potential for strong, specific interactions with biological targets. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The provided representative protocols and conceptual diagrams are intended to serve as a valuable resource for researchers and professionals in the field, stimulating further exploration and application of this and similar vinylcyclopropyl sulfonamide scaffolds.

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